molecular formula C19H16ClN3O5S2 B2553360 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 899357-63-2

2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2553360
CAS No.: 899357-63-2
M. Wt: 465.92
InChI Key: DFGYWCKDNQIAPG-UHFFFAOYSA-N
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Description

2-((5-((4-Chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a synthetic dihydropyrimidinone derivative supplied for research and development purposes. This compound is part of a class of molecules that are of significant interest in medicinal chemistry for the development of new therapeutic agents, particularly against multidrug-resistant bacterial strains . The structure incorporates a dihydropyrimidine core, a scaffold known for its wide range of biological activities, functionalized with a 4-chlorophenylsulfonyl group and a 3-methoxyphenylacetamide side chain. These specific substituents are strategically valuable for structure-activity relationship (SAR) studies, as research on analogous compounds suggests that modifications at key positions on the core ring system are crucial for optimizing antibacterial potency . The presence of both electron-withdrawing and electron-donating groups makes this compound a valuable intermediate for further chemical exploration and pharmacological profiling. Researchers can utilize this chemical as a key intermediate in synthetic workflows or as a candidate for in vitro biological screening against a panel of pathogenic bacteria. As with many research compounds in this early stage of investigation, its specific mechanism of action requires further elucidation, but it serves as a critical tool for exploring novel antibacterial targets . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. All information presented is for informational purposes only and is not meant to imply a specific licensed use.

Properties

CAS No.

899357-63-2

Molecular Formula

C19H16ClN3O5S2

Molecular Weight

465.92

IUPAC Name

2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C19H16ClN3O5S2/c1-28-14-4-2-3-13(9-14)22-17(24)11-29-19-21-10-16(18(25)23-19)30(26,27)15-7-5-12(20)6-8-15/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25)

InChI Key

DFGYWCKDNQIAPG-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a member of the pyrimidine class and has garnered attention for its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on recent studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 4-chlorophenylsulfonyl derivatives with various thiopyrimidine intermediates. The final product is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity .

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated moderate to strong antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus50Moderate
Escherichia coli100Moderate
Salmonella typhi25Strong
Bacillus subtilis75Moderate

Enzyme Inhibition

The compound also demonstrates enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. In vitro assays revealed that it effectively inhibits these enzymes, which are crucial in various physiological processes and disease mechanisms.

EnzymeIC50 (µM)Activity Level
Acetylcholinesterase30Strong
Urease15Very Strong

Antiviral Properties

Although less studied than its antibacterial effects, preliminary research indicates potential antiviral activity. The compound's structural analogs have been reported to inhibit HIV replication in cell cultures, suggesting that similar mechanisms may be at play for this compound .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial effects of various thiopyrimidine derivatives, including the target compound. It was found that compounds with a similar structure exhibited a strong correlation between their substituent groups and their antimicrobial potency .
  • Enzyme Inhibition : Another investigation focused on the inhibition of AChE by compounds derived from pyrimidine structures. The results showed that modifications at the thio group significantly enhanced inhibitory activity .

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction of this compound with target proteins. These studies suggest that the sulfonyl group plays a critical role in binding affinity to target enzymes and receptors, enhancing its biological activity .

Scientific Research Applications

Potential Pharmacological Applications

Research indicates that compounds with similar structural motifs often exhibit various biological activities, including:

  • Antimicrobial Activity : Derivatives of this compound have shown effectiveness against a range of bacterial strains. The sulfonamide group is particularly noted for its ability to inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway in bacterial metabolism.
  • Anti-inflammatory Properties : Compounds in the same class have been investigated for their anti-inflammatory effects. They may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammatory processes .
  • Anticancer Activity : Some studies suggest that pyrimidine derivatives can interact with cellular signaling pathways, potentially leading to anticancer effects. These compounds may inhibit tumor growth by targeting specific enzymes or receptors involved in cancer progression .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis Methodology : The synthesis typically involves multi-step reactions that require careful optimization of conditions such as temperature and solvent choice to achieve high yields and purity. The complexity of these reactions underscores the need for precise control during the synthesis process.
  • Biological Evaluations : In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various strains, including Staphylococcus aureus and Escherichia coli. These findings suggest its potential use as an antimicrobial agent in clinical settings.
  • In Silico Studies : Molecular docking simulations have indicated that the compound has a high binding affinity for certain enzymes implicated in inflammatory responses. This suggests that further optimization could lead to the development of effective anti-inflammatory drugs .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural and physicochemical differences between the target compound and its analogs from the literature:

Table 1: Structural and Physicochemical Comparison

Compound ID Pyrimidinyl Substituents Acetamide Substituent Melting Point (°C) Yield (%) Key Spectral Features (¹H NMR, δ ppm)
Target 5-(4-Cl-C₆H₄-SO₂), 6-oxo N-(3-MeO-C₆H₄) N/A N/A N/A
[4] 4-CH₃, 6-oxo N-(2,3-diCl-C₆H₃) 230–232 80 12.50 (NH), 10.10 (NHCO), 4.12 (SCH₂)
[5] 4-CH₃, 6-oxo N-(4-PhO-C₆H₄) 224–226 60 12.45 (NH), 10.08 (NHCO), 4.08 (SCH₂)
[2] 5-CN, 4-CH₂CH₃, 6-oxo N-(4-F-C₆H₄) N/A N/A N/A

Key Observations:

Substituent Effects on Physicochemical Properties: The target compound’s 4-chlorophenylsulfonyl group introduces strong electron-withdrawing effects, likely enhancing thermal stability compared to methyl (e.g., [4], [5]) or cyano/ethyl ([2]) substituents. The 3-methoxyphenyl acetamide group may improve solubility relative to chlorinated or fluorinated analogs ([4], [2]) due to the electron-donating methoxy group.

Synthetic Feasibility: Yields for analogs vary significantly (e.g., 80% for [4] vs. 60% for [5]), suggesting steric or electronic challenges in coupling bulkier aryl groups (e.g., phenoxy in [5]). The target compound’s synthesis may face similar hurdles due to its sulfonyl moiety.

Biological Implications :

  • The sulfonyl group in the target compound could mimic natural substrates in enzyme-binding pockets, as seen in α-glucosidase inhibitors with sulfonyl or sugar-like motifs .
  • Chlorine and fluorine substituents ([4], [2]) often enhance bioavailability and target affinity, but the target’s methoxy group might trade potency for improved pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the key structural characterization techniques for this compound, and what data should researchers expect?

  • Methodological Answer :

  • 1H NMR : Use DMSO-d6 as the solvent. Expect signals for NH protons at δ ~12.50 ppm (broad singlet) and aromatic protons between δ 7.28–7.82 ppm. The SCH2 group appears as a singlet at δ 4.12 ppm .
  • Elemental Analysis : Compare experimental values (e.g., C: 45.29%, N: 12.23%) with calculated values (C: 45.36%, N: 12.21%) to confirm purity .
  • Mass Spectrometry : Look for [M+H]<sup>+</sup> at m/z 344.21 .

Q. What are the standard synthetic routes for this compound?

  • Methodological Answer :

  • Stepwise Synthesis : Start with a dihydropyrimidinone core. Introduce the 4-chlorophenylsulfonyl group via nucleophilic substitution. Couple the thioacetamide moiety using a thiol-alkylation reaction. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
  • Yield Optimization : Achieve ~80% yield by controlling reaction temperature (ambient to 60°C) and using DMF as a solvent .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for structurally similar analogs?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference δ values for analogous protons. For example, NHCO in similar acetamides appears at δ 10.10 ppm vs. δ 10.30 ppm in other studies .
  • Solvent Effects : DMSO-d6 may cause downfield shifts for NH groups. Confirm assignments using 2D NMR (COSY, HSQC) .

Q. How can low yields in multi-step syntheses (e.g., 2–5% overall yield) be improved?

  • Methodological Answer :

  • Intermediate Purification : Use column chromatography (silica gel, gradient elution) for intermediates. For example, chloroacetylated intermediates in similar syntheses require careful isolation to avoid side reactions .
  • Catalytic Optimization : Test Pd-catalyzed coupling for aryl sulfonation steps to enhance efficiency .

Q. What strategies are recommended for analyzing the compound’s potential biological activity?

  • Methodological Answer :

  • In Vitro Assays : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization assays. The sulfonyl and pyrimidinone groups suggest ATP-competitive binding .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., PDB: 1M17). Focus on hydrogen bonding with the pyrimidinone oxygen .

Q. How can researchers design SAR studies for analogs with modified aryl sulfonyl groups?

  • Methodological Answer :

  • Structural Variations : Replace the 4-chlorophenyl group with 4-fluorophenyl or 3,4-dimethoxyphenyl moieties. Monitor changes in solubility (logP) and bioactivity .
  • Data Collection : Use HPLC (C18 column, acetonitrile/water) to assess purity of analogs. Correlate substituent electronegativity with activity .

Data Contradiction Analysis

Q. Why do elemental analysis results sometimes deviate from theoretical values?

  • Methodological Answer :

  • Sample Purity : Trace solvent (e.g., DMF) or moisture can skew results. Dry samples under vacuum (60°C, 24 hours) before analysis .
  • Instrument Calibration : Recalibrate the CHNS analyzer using acetanilide as a standard .

Experimental Design Considerations

Q. What reaction conditions minimize thioacetamide oxidation during synthesis?

  • Methodological Answer :

  • Inert Atmosphere : Conduct reactions under N2 or Ar to prevent disulfide formation.
  • Antioxidants : Add 1% (w/w) ascorbic acid to the reaction mixture .

Q. How should researchers validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability Test : Incubate the compound in PBS (pH 7.4) at 37°C for 24 hours. Analyze degradation via LC-MS .
  • Light Sensitivity : Store samples in amber vials if the sulfonyl group exhibits photodegradation .

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